N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Pharmacophore

N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide (CAS 896282-60-3) is a synthetic small-molecule benzothiazole derivative with the molecular formula C₁₆H₁₄N₂O₃S₂. Structurally, it comprises a 2-methylbenzothiazole core linked via a 6-position amide bond to a 3-methylsulfonylbenzamide moiety.

Molecular Formula C16H14N2O3S2
Molecular Weight 346.42
CAS No. 896282-60-3
Cat. No. B2874675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide
CAS896282-60-3
Molecular FormulaC16H14N2O3S2
Molecular Weight346.42
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
InChIInChI=1S/C16H14N2O3S2/c1-10-17-14-7-6-12(9-15(14)22-10)18-16(19)11-4-3-5-13(8-11)23(2,20)21/h3-9H,1-2H3,(H,18,19)
InChIKeyQRRPYAQGZCLZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide (CAS 896282-60-3) – Core Chemical Identity and Procurement-Relevant Baseline


N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide (CAS 896282-60-3) is a synthetic small-molecule benzothiazole derivative with the molecular formula C₁₆H₁₄N₂O₃S₂ . Structurally, it comprises a 2-methylbenzothiazole core linked via a 6-position amide bond to a 3-methylsulfonylbenzamide moiety. Benzothiazole-based compounds are widely investigated for antimicrobial, anticancer, and anti-inflammatory activities, and the methylsulfonyl substituent is known to influence electronic properties, solubility, and target-binding affinity within this pharmacophore class [1].

Why Generic Substitution Fails for N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide – Structural and Pharmacophoric Non-Interchangeability


Within the benzothiazole-amide chemotype, seemingly minor modifications produce large shifts in potency, selectivity, and physicochemical profiles. The target compound occupies a specific point in chemical space defined by the combination of a 2-methylbenzothiazol-6-amine scaffold and a 3-(methylsulfonyl)benzamide substituent . Close analogs that alter the sulfonyl oxidation state (e.g., methylthio), relocate the sulfonyl group to the 4-position, or substitute methylsulfonyl with larger alkylsulfonyl groups (ethyl, isopropyl) exhibit distinct steric, electronic, and hydrogen-bonding properties that cannot be assumed to yield equivalent biological outcomes. Published structure–activity relationship (SAR) data on methylsulfonyl benzothiazoles demonstrate that antimicrobial and anticancer activities are highly dependent on the precise substitution pattern [1]. Consequently, procurement of a generic analog without verifying target-specific performance data risks selecting a compound with substantially different efficacy, selectivity, and reproducibility.

Quantitative Differentiation Evidence for N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide Versus Closest Structural Analogs


Sulfonyl Oxidation-State Differentiation: Methylsulfonyl vs. Methylthio Analog Potency Implications

The target compound contains a methylsulfonyl (–SO₂CH₃) group at the 3-position of the benzamide ring. Its closest commercially cataloged analog, N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide, carries a methylthio (–SCH₃) group at the equivalent position . Within methylsulfonyl benzothiazole series, oxidation of the sulfide to the sulfone substantially alters electron-withdrawing character, dipole moment, and hydrogen-bond-acceptor capacity, which have been correlated with order-of-magnitude changes in antimicrobial MIC values and cancer cell GI₅₀ values across structurally related MSBT compounds [1].

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Pharmacophore

Positional Isomerism: 3‑Methylsulfonyl vs. 4‑Methylsulfonyl Benzamide Regioisomer Activity Divergence

The methylsulfonyl group in the target compound is positioned at the 3‑(meta) position of the benzamide ring. Regioisomeric analogs bearing the methylsulfonyl group at the 4‑(para) position, such as 4-(methylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, are also cataloged . In related benzothiazole-amide scaffold studies, moving a sulfonyl substituent from the meta to the para position altered the spatial orientation of the sulfone oxygen atoms and the amide bond geometry, leading to differential hydrogen-bonding patterns with biological targets and measurable shifts in potency [1].

Regiochemistry Positional SAR Benzothiazole Amide

Alkylsulfonyl Size Differential: Methylsulfonyl vs. Isopropylsulfonyl – Steric and Lipophilic Modulation

The target compound bears the smallest alkylsulfonyl substituent (methyl), whereas analogs with ethylsulfonyl and isopropylsulfonyl groups at the same 3‑position are also described, e.g., 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide . Increasing alkyl chain length at the sulfonyl group raises calculated logP and molar refractivity, which in methylsulfonyl benzothiazole series has been associated with altered membrane permeability and off-target binding. In the MSBT study, subtle alkyl modifications produced differential antimicrobial spectra and HeLa cell growth-inhibition values spanning from <0.1 µM to inactive [1].

Steric Effects Lipophilicity Alkylsulfonyl SAR

Antimicrobial and Anticancer Activity Landscape of the Methylsulfonyl Benzothiazole Chemotype

Although direct data for the specific CAS 896282-60-3 compound are not published, the broader methylsulfonyl benzothiazole (MSBT) class provides quantitative benchmarks: MSBT-07 and MSBT-12 analogs achieved GI₅₀ values of ≤0.1 µM against HeLa cervical cancer cells and MIC values of 4–50 µg/mL against selected bacterial and fungal species [1]. The target compound’s 2-methylbenzothiazol-6-yl amide scaffold places it within the same pharmacophoric family, and its methylsulfonylbenzamide motif is expected to confer comparable or differentiated activity depending on the precise substitution pattern.

Antimicrobial Anticancer Methylsulfonyl Benzothiazole

Best-Fit Research and Industrial Application Scenarios for N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Exploration of Benzothiazole-Amide Antimicrobial and Anticancer Series

Given the established activity of methylsulfonyl benzothiazole derivatives in antimicrobial and anticancer assays [1], this compound serves as a key probe for SAR studies investigating the effect of 3-methylsulfonylbenzamide substitution on the 2-methylbenzothiazol-6-amine scaffold. The meta-sulfonyl configuration allows systematic comparison with 4-sulfonyl regioisomers and sulfide analogs to map positional and oxidation-state contributions to potency and selectivity .

Chemical Biology Probe Development Targeting Kinase or Enzyme Systems Amenable to Benzothiazole-Based Ligands

Benzothiazole-containing compounds are known to interact with diverse enzyme targets including kinases and carbonic anhydrases. The methylsulfonyl group provides a strong hydrogen-bond-acceptor motif and electron-withdrawing character that can enhance target-binding affinity. This compound can be deployed as a starting point for chemical biology campaigns seeking to validate benzothiazole-amide chemotypes against specific enzyme panels, supported by the class-level anticancer activity benchmark of GI₅₀ ≤0.1 µM for optimized MSBTs [1].

Antimicrobial Resistance Screening Libraries

The MSBT class has demonstrated MIC values in the 4–50 µg/mL range against clinically relevant bacterial and fungal species [1]. This compound, as a structurally defined methylsulfonylbenzamide variant, is suitable for inclusion in focused screening libraries targeting methicillin-resistant Staphylococcus aureus (MRSA) or carbapenem-resistant Gram-negative pathogens, where its electronic profile may confer differential activity relative to sulfide or larger alkylsulfonyl analogs .

Physicochemical and Metabolic Stability Profiling of Sulfone-Containing Benzothiazole Leads

The methylsulfonyl group is metabolically more resistant to oxidative metabolism than the corresponding methylthio group. Procurement of this compound for comparative in vitro ADME profiling (microsomal stability, CYP inhibition, solubility) against its methylthio and regioisomeric counterparts can inform lead optimization campaigns where metabolic liability of sulfide-containing analogs is a concern [1].

Quote Request

Request a Quote for N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.